molecular formula C19H20N2O6S B2380344 methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448075-94-2

methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B2380344
CAS No.: 1448075-94-2
M. Wt: 404.44
InChI Key: QQDWRNARNFQZBK-UHFFFAOYSA-N
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Description

Methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic compound featuring a dihydroisoquinoline core fused with a benzo[b][1,4]dioxine moiety via a sulfonamido linker.

Properties

IUPAC Name

methyl 7-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S/c1-25-19(22)21-7-6-13-2-3-15(10-14(13)12-21)20-28(23,24)16-4-5-17-18(11-16)27-9-8-26-17/h2-5,10-11,20H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDWRNARNFQZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the dioxine ring: This can be achieved by the alkylation of a phenolic hydroxyl group followed by cyclization.

    Introduction of the sulfonamide group: This step involves the reaction of the dioxine derivative with a sulfonyl chloride in the presence of a base.

    Construction of the isoquinoline moiety: This can be done through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Studies: It can be used as a probe to study biological processes, given its ability to interact with specific molecular targets.

    Industrial Chemistry: The compound’s reactivity and functional groups make it useful in the synthesis of more complex molecules, potentially serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the dioxine and isoquinoline rings can participate in π-π interactions and hydrophobic interactions. These interactions can inhibit the activity of the target enzyme or receptor, leading to a biological effect.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound: The dihydroisoquinoline core provides partial aromaticity and planar geometry, which may facilitate π-π stacking interactions in biological targets.
  • Benzodithiazine Derivatives (e.g., –2): These compounds feature a 1,4,2-benzodithiazine core with sulfonyl and methylhydrazino substituents. The sulfur-rich structure contributes to distinct electronic properties compared to the oxygen-rich benzo[b][1,4]dioxine in the target compound .
  • Imidazo[2,1-a]isoquinolines (): These derivatives incorporate fused imidazole and isoquinoline systems, differing in nitrogen positioning and saturation. The carbonitrile substituents in these analogs contrast with the sulfonamido group in the target compound .

Functional Group Variations

Compound Class Key Functional Groups Potential Impact
Target Compound Sulfonamido, benzo[b][1,4]dioxine, methyl ester Sulfonamido may confer antimicrobial activity; benzo dioxine enhances solubility .
Benzodithiazines () Chloro, methylhydrazino, benzylidene Hydrazino groups may enable metal coordination; benzylidene enhances conjugation .
Imidazo-isoquinolines () Carbonitriles, amino groups Carbonitriles increase electrophilicity; amino groups support hydrogen bonding .

Physicochemical Properties

Melting Points and Stability

  • Benzodithiazine Derivatives :
    • Compound 3 (): mp 252–253°C (dec.) .
    • Compound 15 (): mp 310–311°C (dec.), attributed to extended conjugation via benzylidene .

Spectral Characteristics

  • IR Spectroscopy :
    • Sulfonamido (SO₂): Peaks at 1330–1150 cm⁻¹ (observed in benzodithiazines and expected in the target compound).
    • Benzo[b][1,4]dioxine: C-O-C stretches ~1250–1000 cm⁻¹ (absent in benzodithiazines but present in ’s esters ).
  • ¹H-NMR: Target Compound: Expected signals for dihydroisoquinoline (δ 2.5–4.0 ppm, methylene protons) and benzo dioxine (δ 6.5–7.5 ppm, aromatic protons).

Biological Activity

Methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and acetamides. The synthesis typically involves:

  • Formation of sulfonamide : Reacting 2,3-dihydrobenzo[1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium.
  • Further derivatization : Subsequent reactions with bromoacetanilides to produce the final product.

This method has been documented in various studies focusing on the enzyme inhibitory potential of related compounds .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against key enzymes associated with diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). For instance:

  • α-Glucosidase Inhibition : Compounds similar to this structure have shown promising results in inhibiting α-glucosidase, which plays a critical role in glucose metabolism .
  • Acetylcholinesterase Inhibition : Some derivatives have also been tested for acetylcholinesterase inhibition, which is crucial for managing symptoms of AD .

Cytotoxicity and Antitumor Activity

Studies have demonstrated that related isoquinoline derivatives possess cytotoxic properties against various cancer cell lines. For example:

  • IC50 Values : In vitro assays revealed IC50 values ranging from 4.84 μM to 30 μM for different analogs against cancer cell lines such as MGC-803 and A549. These values indicate a strong potential for these compounds as antitumor agents .

Case Study 1: Antidiabetic Potential

A study investigated the effect of this compound on glucose metabolism in diabetic models. The results showed a significant reduction in blood glucose levels post-treatment compared to controls. This suggests that the compound may enhance insulin sensitivity or inhibit carbohydrate absorption.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with the compound led to decreased apoptosis in neuronal cells and improved cognitive function in animal models. This highlights its potential application in treating neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity Target Effect Reference
Enzyme Inhibitionα-GlucosidaseSignificant inhibition
Enzyme InhibitionAcetylcholinesteraseModerate inhibition
CytotoxicityCancer Cell Lines (MGC-803)IC50 = 4.84 μM - 30 μM
NeuroprotectionNeuronal CellsReduced apoptosis

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach begins with the sulfonation of 2,3-dihydrobenzo[b][1,4]dioxine using sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C). The resulting sulfonyl chloride intermediate is then coupled with a dihydroisoquinoline derivative via nucleophilic substitution in the presence of a base (e.g., triethylamine). Final carboxylation is achieved using methyl chloroformate under reflux. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
  • Key Analytical Validation : Intermediate and final product characterization should use 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm sulfonamide bond formation and esterification .

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

  • Methodological Answer : Yield optimization requires systematic screening of solvents (e.g., DMF vs. THF), bases (e.g., pyridine vs. DBU), and temperature. For example, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (50–60°C) may accelerate coupling. Reaction monitoring via TLC or in situ FTIR helps identify optimal termination points. Statistical tools like Design of Experiments (DoE) can minimize trial-and-error approaches .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR : 1^1H NMR should resolve the dihydrobenzo-dioxine protons (δ 4.2–4.5 ppm, multiplet) and the methyl ester group (δ 3.7 ppm, singlet). 13^{13}C NMR confirms the carbonyl (170–175 ppm) and sulfonamide (115–120 ppm) regions .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies the molecular ion peak with <2 ppm error.
  • X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivative synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict sulfonamide bond formation energetics. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, guiding experimental prioritization of conditions .
  • Case Study : A 2024 study combined DFT with experimental data to rationalize unexpected regioselectivity in dihydroisoquinoline functionalization, attributing it to steric hindrance at the C7 position .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes?

  • Methodological Answer :

Data Reconciliation : Compare computed activation energies with experimental Arrhenius plots. Discrepancies >10 kJ/mol suggest oversimplified models (e.g., neglected solvent dynamics).

Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to assess robustness.

Feedback Loops : Integrate failed experimental data into machine learning (ML) models to refine predictions iteratively .

Q. How can researchers design biologically active analogs while minimizing toxicity?

  • Methodological Answer :

  • Structural Modifications : Replace the methyl ester with bioisosteres (e.g., tert-butyl carbamate) to enhance metabolic stability.
  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict permeability (LogP <5) and cytochrome P450 interactions.
  • In Vitro Assays : Prioritize analogs with IC50_{50} <10 μM in target protein binding assays (e.g., fluorescence polarization) and LD50_{50} >100 mg/kg in zebrafish toxicity models .

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